Melting Point Elevation: Diethylamine Hydrate vs. Anhydrous Diethylamine
Diethylamine hydrate (CAS 15890-29-6) exhibits a melting point of −19 °C, compared to −50 °C for anhydrous diethylamine (CAS 109-89-7), a 31 °C elevation that converts the material from a volatile liquid to a crystalline solid at standard freezer temperatures . This differential is critical for low-temperature synthesis protocols, solid-state formulation, and storage stability assessments where the anhydrous form would remain liquid and more prone to evaporative loss.
| Evidence Dimension | Melting point (solid–liquid phase transition) |
|---|---|
| Target Compound Data | −19 °C (diethylamine hydrate, B2·H2O) |
| Comparator Or Baseline | −50 °C (anhydrous diethylamine) |
| Quantified Difference | +31 °C elevation for the hydrate |
| Conditions | Standard atmospheric pressure; data from authoritative chemical database |
Why This Matters
Procurement of the hydrate vs. anhydrous form directly determines whether the material is a solid or liquid at temperatures below −19 °C, impacting cold-chain logistics, reactor charging, and quantitative formulation accuracy.
- [1] DrugFuture. Diethylamine Chemical Data. Hydrate mp −19 °C; anhydrous mp −50 °C. View Source
